1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-12-8-7-9-16(13(12)2)22-19(25)23-17-14(3)20-18(21-15(17)4)24-10-5-6-11-24/h7-9H,5-6,10-11H2,1-4H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJPVRSZRCQKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The pyrrolidinyl group in the target compound and enhances solubility compared to the phenoxy group in , which introduces steric bulk and hydrophobicity.
Molecular Properties and Physicochemical Data
- Polarity : The fluorine atom in increases electronegativity, which may enhance dipole interactions and aqueous solubility compared to the target compound’s dimethylphenyl group.
- Lipophilicity: The phenoxy-substituted compound exhibits higher molecular weight (362.43 vs. 343.41 in ), likely resulting in greater membrane permeability but reduced solubility.
- Hydrogen Bonding : All three compounds retain the urea moiety’s capacity for dual hydrogen bonding, a critical feature for binding to biological targets like kinases or receptors.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2,3-dimethylphenyl)urea?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the pyrimidine core via cyclization of substituted amidines or via palladium-catalyzed coupling reactions.
- Step 2 : Introduction of the pyrrolidine moiety through nucleophilic substitution or ligand-regulated catalysis (e.g., Pd-catalyzed reactions as in ).
- Step 3 : Formation of the urea linkage via reaction of an isocyanate intermediate with the aromatic amine (2,3-dimethylaniline).
- Key Optimization : Use of anhydrous conditions for urea bond formation to minimize hydrolysis and improve yield .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Advanced spectroscopic techniques are critical:
- NMR Spectroscopy : Confirm substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm in H NMR) and urea NH signals (δ 8.5–10.0 ppm). Cross-reference with similar compounds in and .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] for CHNO: ~354.23 g/mol).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns if single crystals are obtainable .
Q. What is the hypothesized mechanism of action based on structural analogs?
- Methodological Answer : The compound’s pyrimidine-pyrrolidine core and urea linkage suggest interactions with enzymes or receptors. For example:
- Anti-inflammatory Activity : Pyrimidine derivatives often inhibit cyclooxygenase (COX) enzymes ().
- Kinase Inhibition : The urea group may act as a hydrogen-bond donor/acceptor to ATP-binding pockets in kinases, similar to compounds in and .
- Experimental Validation : Perform enzyme inhibition assays (e.g., COX-1/2 or kinase panels) and compare IC values with structural analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varying substituents on the pyrimidine (e.g., morpholine instead of pyrrolidine) and phenyl rings (e.g., halogenation).
- Urea Linkage Alternatives : Replace urea with thiourea or amide groups to assess hydrogen-bonding impact ().
- Biological Testing : Screen analogs against target-specific assays (e.g., cancer cell lines, inflammatory markers) and correlate activity with steric/electronic parameters (e.g., Hammett constants) .
Q. What experimental strategies resolve contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Meta-Analysis : Compile bioactivity data from structurally related urea derivatives (e.g., ). Identify outliers and assess assay conditions (e.g., cell type, concentration ranges).
- Molecular Dynamics (MD) Simulations : Model compound-target interactions to explain divergent activities (e.g., fluorine vs. chlorine substituents altering binding kinetics in ).
- Dose-Response Refinement : Perform EC/IC titrations under standardized conditions to minimize variability .
Q. How can researchers address low yield in the final urea bond formation step?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts (e.g., Pd(OAc)) to accelerate coupling reactions ().
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Protecting Groups : Protect reactive amines during earlier steps to prevent side reactions.
- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat/mass transfer () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
